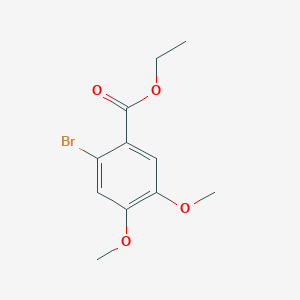

Ethyl 2-bromo-4,5-dimethoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-bromo-4,5-dimethoxybenzoate is an organic compound with the molecular formula C11H13BrO4 It is a derivative of benzoic acid, featuring bromine and methoxy groups attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-4,5-dimethoxybenzoate typically involves the bromination of 4,5-dimethoxybenzoic acid followed by esterification. One common method starts with 3,4-dimethoxy-toluene, which undergoes directed bromination using sulfuric acid, hydrogen peroxide, and a metal bromide to yield 2-bromo-4,5-dimethoxy toluene. This intermediate is then oxidized with potassium permanganate under the catalysis of tetrabutyl ammonium bromide to produce 2-bromo-4,5-dimethoxybenzoic acid . Finally, esterification with ethanol in the presence of an acid catalyst yields this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and esterification. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-bromo-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

Substitution: Formation of 2-azido-4,5-dimethoxybenzoate or 2-thio-4,5-dimethoxybenzoate.

Oxidation: Formation of 2-bromo-4,5-dimethoxybenzaldehyde or 2-bromo-4,5-dimethoxybenzoic acid.

Reduction: Formation of 2-bromo-4,5-dimethoxybenzyl alcohol.

Applications De Recherche Scientifique

Ethyl 2-bromo-4,5-dimethoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of dyes and pigments

Mécanisme D'action

The mechanism of action of Ethyl 2-bromo-4,5-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups play a crucial role in its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

Ethyl 2-bromo-4,5-dimethoxybenzoate can be compared with other similar compounds, such as:

- Ethyl 2-bromo-3,4-dimethoxybenzoate

- Ethyl 2-bromo-5,6-dimethoxybenzoate

- Mthis compound

These compounds share similar structural features but differ in the position of the bromine and methoxy groups, which can significantly influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .

Activité Biologique

Ethyl 2-bromo-4,5-dimethoxybenzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure

This compound is characterized by the following structural formula:

This structure includes a bromine atom and two methoxy groups, which are essential for its biological activity.

Cytotoxicity

Recent studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines. The compound was evaluated for its ability to inhibit cell growth in human cancer cells, including:

- A549 (lung carcinoma)

- HCT116 (colon carcinoma)

- CCRF-CEM (leukemia)

The half-maximal inhibitory concentration (IC50) values were determined using MTS assays, indicating the concentrations required to inhibit cell growth by 50%. The results are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| HCT116 | 8.3 |

| CCRF-CEM | 6.7 |

These findings suggest that this compound has a potent cytotoxic effect, particularly against leukemia cells.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed that treatment with the compound resulted in:

- Increased sub-G1 population : Indicative of apoptotic cells.

- G2/M phase accumulation : Suggesting cell cycle arrest.

Study on Analgesic Activity

A notable study investigated the analgesic properties of a derivative of this compound. The compound was tested using the phenylquinone test in mice. The results indicated that it significantly reduced writhing responses at dosages comparable to aspirin, suggesting potential use as an analgesic agent.

Comparative Analysis with Other Compounds

In comparative studies with other benzoate derivatives, this compound demonstrated superior selectivity towards cancer cells compared to non-malignant fibroblast cell lines. This selectivity is crucial for developing targeted therapies with minimal side effects.

Propriétés

IUPAC Name |

ethyl 2-bromo-4,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBJBDYYECGMBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Br)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.